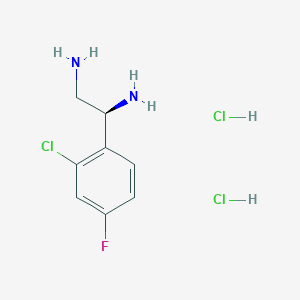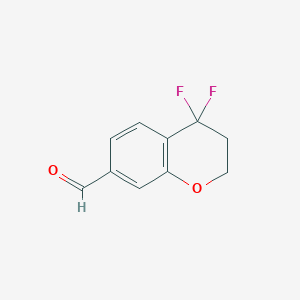
4,4-Difluorochromane-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorochromane-7-carbaldehyde is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is characterized by the presence of two fluorine atoms and an aldehyde group attached to a chromane ring structure. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorochromane-7-carbaldehyde typically involves the fluorination of chromane derivatives followed by formylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the chromane ring. The formylation step can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorochromane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4,4-Difluorochromane-7-carboxylic acid.
Reduction: 4,4-Difluorochromane-7-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluorochromane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorochromane-7-carbaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorochromane-7-carbaldehyde: Contains a single fluorine atom and exhibits different reactivity and properties.
4,4-Dichlorochromane-7-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Chromane-7-carbaldehyde: Lacks halogen atoms, resulting in distinct reactivity and applications.
Uniqueness
4,4-Difluorochromane-7-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
4,4-difluoro-2,3-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)3-4-14-9-5-7(6-13)1-2-8(9)10/h1-2,5-6H,3-4H2 |
Clave InChI |
TWFAQRPKFWMNNZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1(F)F)C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


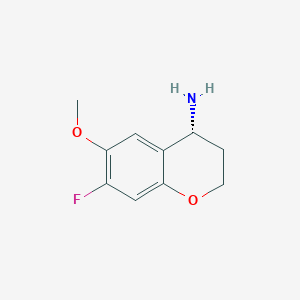
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)
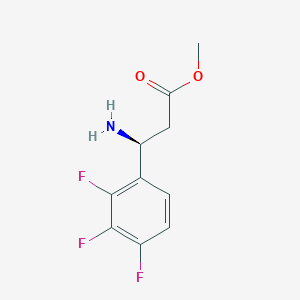

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
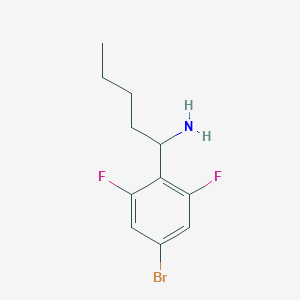

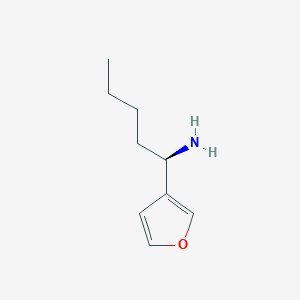
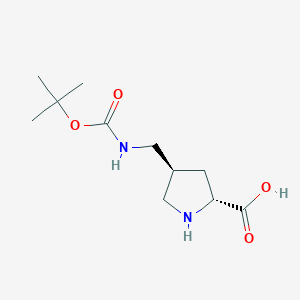
![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)
